molecular formula C12H20N4O4S B1225018 4-Benzylpiperazine-1-carboxamidine hemisulfate CAS No. 53502-40-2

4-Benzylpiperazine-1-carboxamidine hemisulfate

Cat. No. B1225018
CAS RN: 53502-40-2
M. Wt: 316.38 g/mol
InChI Key: GLDSOXJDDKBVIZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical strategies, including direct electrophilic radioiodination for creating radioiodinated 1-carboxamidino-4-phenylpiperazine with high selectivity for adrenal and myocardial imaging (Hanson, 1982). Another synthesis route involves the diastereomeric oxazolidine derivatives starting from (S)-serine, leading to the creation of chiral, non-racemic bicyclic lactams (Beduerftig, Weigl, & Wünsch, 2001).

Molecular Structure Analysis

The molecular structure of related benzylpiperazine derivatives has been elucidated using methods like gas chromatography-mass spectroscopy (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction analysis. This includes the structure elucidation of new designer benzylpiperazines, confirming the structure through two-dimensional NMR correlations (Westphal et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving benzylpiperazine derivatives include the synthesis of carboxylic acid amides containing an N-methylpiperazine fragment by reactions with various chlorides and amides, leading to intermediates in the synthesis of significant agents like imatinib (Koroleva et al., 2011).

Physical Properties Analysis

The physical properties of benzylpiperazine derivatives, including their hydrolytic stability and reactivity, have been studied to understand their behavior in different environments. This includes the analysis of 4-acyl-2,6-disilapiperazines, providing insights into their stability and reactions with benzenesulfonamide (Zamyshlyaeva et al., 1999).

Chemical Properties Analysis

The chemical properties of benzylpiperazine derivatives are explored through their reactions and synthesis pathways, offering a foundation for developing new compounds with potential therapeutic applications. This includes the creation of arylpiperazine-containing pyrimidine 4-carboxamide derivatives targeting serotonin receptors, demonstrating the adaptability and functionality of the benzylpiperazine backbone in medicinal chemistry (Kim et al., 2010).

Scientific Research Applications

Antifungal Activity

4-Benzylpiperazine derivatives have been evaluated for their antifungal properties, particularly against Pneumocystis carinii. N-ethyl and N-hexyl substituted benzylpiperazines exhibited significant inhibitory activity, demonstrating their potential as antifungal agents (Laurent et al., 2010).

Neurotransmitter Reuptake Inhibition

Arylpiperazine-benzylpiperidines, incorporating structures similar to 4-Benzylpiperazine-1-carboxamidine hemisulfate, have been synthesized and assessed for their ability to inhibit serotonin (5-HT) and norepinephrine (NE) reuptake. These compounds have shown promise as therapeutic agents for neuropsychiatric and neurodegenerative disorders due to their dual reuptake inhibition capabilities, with specific derivatives outperforming the standard drug venlafaxine hydrochloride (Paudel et al., 2016).

Chemical Synthesis and Molecular Interaction Studies

Research has also delved into the chemical synthesis of various derivatives of 4-Benzylpiperazine-1-carboxamidine hemisulfate for potential medicinal applications. For instance, the synthesis of bis(4-benzylpiperazine-1-carbodithioato-k2 S,Sʹ)nickel(II) has been explored for its humidity-sensing and DNA-binding capabilities, indicating the compound's versatile functional applications beyond traditional medicinal chemistry (Rehman et al., 2015).

Corrosion Inhibition

Another novel application includes the study of piperidine derivatives, related to 4-Benzylpiperazine-1-carboxamidine hemisulfate, as corrosion inhibitors for mild steel in phosphoric acid medium. These compounds demonstrated significant efficiency in protecting steel against corrosion, highlighting their potential in industrial applications (Ousslim et al., 2014).

Safety And Hazards

The safety data sheet for 4-Benzylpiperazine-1-carboxamidine hemisulfate indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

4-benzylpiperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4.H2O4S/c13-12(14)16-8-6-15(7-9-16)10-11-4-2-1-3-5-11;1-5(2,3)4/h1-5H,6-10H2,(H3,13,14);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDSOXJDDKBVIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805146
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Benzylpiperazine-1-carboxamidine hemisulfate

CAS RN

7773-69-5
Record name 7773-69-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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